N-acetyl-D-erythro-sphingosylphosphorylcholine
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Overview
Description
N-acetyl-D-erythro-sphingosylphosphorylcholine is a sphingolipid, a class of lipids that are significant components of cell membranes. This compound is particularly abundant in the membranes of nerve cells and red blood cells . It plays a crucial role in cellular signaling and structural integrity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-D-erythro-sphingosylphosphorylcholine typically involves the acetylation of sphingosine followed by phosphorylation with phosphorylcholine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-D-erythro-sphingosylphosphorylcholine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the sphingosine backbone.
Reduction: Typically used to modify the double bonds in the sphingosine chain.
Substitution: Commonly involves the replacement of the phosphorylcholine group with other functional groups.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Requires specific catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of sphingosine and phosphorylcholine, which can have different biological activities and applications .
Scientific Research Applications
N-acetyl-D-erythro-sphingosylphosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Plays a role in cell signaling and apoptosis, making it a valuable tool in cellular biology research.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: Utilized in the development of drug delivery systems and biomaterials
Mechanism of Action
N-acetyl-D-erythro-sphingosylphosphorylcholine exerts its effects primarily through its interactions with cell membranes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. The compound also acts as a precursor to bioactive molecules like ceramides, which are involved in signaling pathways related to cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sphingosylphosphorylcholine: Similar in structure but lacks the acetyl group.
Sphingosine-1-phosphate: Another sphingolipid involved in signaling but with different functional groups.
Glucosylsphingosine: Contains a glucose moiety instead of phosphorylcholine.
Uniqueness
N-acetyl-D-erythro-sphingosylphosphorylcholine is unique due to its specific acetylation, which imparts distinct biological properties. This modification can influence its interaction with enzymes and receptors, making it a valuable compound for targeted research and therapeutic applications .
Properties
IUPAC Name |
(2-acetamido-3-hydroxyoctadec-4-enyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)24(26-23(2)28)22-33-34(30,31)32-21-20-27(3,4)5/h18-19,24-25,29H,6-17,20-22H2,1-5H3,(H-,26,28,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZSEZHHSPWFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51N2O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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